molecular formula C9H7NO3 B009593 5-Carboxyoxindole CAS No. 102359-00-2

5-Carboxyoxindole

Cat. No. B009593
M. Wt: 177.16 g/mol
InChI Key: LLLKBUWXODIMEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-carboxyoxindole involves redox chemical processes, notably demonstrated in the preparation of a nanocomposite of carboxylic acid functionalized conducting polymer, poly(5-carboxyindole) (5C-PIn), and gold metal nanoparticles. This synthesis leverages the reaction between aqueous dispersion of carboxyindole monomer and aqueous solution of HAuCl4, highlighting a methodological approach to integrating carboxyindole with metal nanoparticles for enhanced electrical and optical properties (Joshi & Prakash, 2013).

Molecular Structure Analysis

The molecular structure of 5-carboxyoxindole and related compounds can be comprehensively analyzed through spectroscopic techniques. For example, vibrational spectroscopic studies, including infrared and Raman spectroscopy, provide insights into the structural attributes of indolecarboxylic acids and their metal complexes, contributing to a deeper understanding of the bonding and electronic properties of 5-carboxyoxindole derivatives (Morzyk-Ociepa, 2009).

Chemical Reactions and Properties

5-Carboxyoxindole serves as a functional precursor in various chemical reactions, including the synthesis of complex organic molecules and polymers. Its carboxylic acid group allows for diverse chemical modifications, facilitating the creation of novel materials with tailored properties. For instance, the preparation of Pd supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles demonstrates its utility in catalyzing Heck-type arylation reactions, underscoring its potential in green chemistry applications (Mohammadnia & Poormirzaei, 2021).

Physical Properties Analysis

The physical properties of 5-carboxyoxindole and its derivatives, such as thermal stability, optical properties, and electrical behavior, are crucial for their application in materials science. The nanocomposite of poly(5-carboxyindole) and gold nanoparticles exhibits significant thermal stability and unique electrical properties, indicating its potential for use in organic electronic devices (Joshi & Prakash, 2013).

Chemical Properties Analysis

The chemical properties of 5-carboxyoxindole, including its reactivity and interaction with various chemical agents, play a pivotal role in its application across different chemical reactions. Its ability to undergo functionalization and act as a catalyst support highlights its versatility and importance in synthetic chemistry and catalysis (Mohammadnia & Poormirzaei, 2021).

Scientific Research Applications

  • Selective Inhibition of Parasitic Enzymes : Zhang et al. (2014) reported that the 5-aminopyrazole-4-carboxamide scaffold, related to 5-carboxyoxindole, effectively creates selective inhibitors of CDPK1 from parasites like Toxoplasma gondii and Cryptosporidium parvum, demonstrating its potential in the development of anti-parasitic drugs (Zhang et al., 2014).

  • Catalyst in Chemical Reactions : Mohammadnia and Poormirzaei (2021) highlighted that Pd supported on 5-carboxyoxindole functionalized nanoparticles serves as an efficient, green, and recyclable catalyst for the Heck reaction, a crucial chemical synthesis process (Mohammadnia & Poormirzaei, 2021).

  • Anticancer and Antiviral Applications : The study by Wnuk et al. (1997) found that 5'-carboxaldehyde derivatives, which could be structurally related to 5-carboxyoxindole, show potential anticancer and antiviral effects, suggesting a broad scope of biomedical applications (Wnuk et al., 1997).

  • Drug Delivery Systems : Saboktakin et al. (2011) discussed the use of carboxymethyl starch-chitosan nanoparticles in drug delivery systems to the colon, which is pertinent in the context of treating diseases like colon cancer (Saboktakin et al., 2011).

  • Medicinal Chemistry : Roh, Vávrová, and Hrabálek (2012) highlighted the role of 5-substituted tetrazoles, similar to 5-carboxyoxindole, in medicinal chemistry, noting their high lipophilicity and metabolic resistance as valuable properties in drug synthesis and design (Roh, Vávrová, & Hrabálek, 2012).

  • Biosynthetic Pathways : The research by Stapon, Li, and Townsend (2003) on carbapenem biosynthesis, involving carbapenam synthetase, elucidates the role of similar compounds in complex biosynthetic pathways, crucial for understanding the synthesis of bioactive molecules (Stapon, Li, & Townsend, 2003).

Safety And Hazards

When handling 5-Carboxyoxindole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

The use of 5-Carboxyoxindole in the preparation of new magnetic nanocatalysts presents exciting possibilities for future research . These nanocatalysts have high specific surface area and surface energy, which result in their high catalytic activity . They also have other properties, such as improving the selectivity of the reactions while reducing the reaction temperature, minimizing side reactions, and with higher recycling rates . This makes them of great interest for researchers in the synthesis of many organic compounds .

properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLKBUWXODIMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378368
Record name 5-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxyoxindole

CAS RN

102359-00-2
Record name 5-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxindole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

Indole-5-carboxylic acid 5.00 g (31.0 mmol) solution in ethanol 99% 120 mL and tert-butanol 180 mL in a 1 L RB flask was cooled on ice bath to +5° C. Meanwhile, a solution of lithium bromide 9.0 g (103.6 mmol) in neat acetic acid 60 mL was placed into an addition funnel. Neat bromine 5.0 mL (16.0 g; 100.1 mmol) was then charged to this LiBr solution and the resulting bromine+LiBr solution was dropwise added into the vigorously stirred indolecarboxylic acid solution at +5° C. over a 90 min period. (After a complete addition the addition funnel was then washed with EtOH (2×5 mL) and the washings were added to the reaction mix). At the end of the bromine addition the cooling bath was let to expire and the reaction mix was stirred at +5 to +15° C. bath for 1 hour and at 15° C. for additional 15 min. The reaction mixture was then diluted with additional acetic acid 100 mL. Zn dust 20 g [Aldrich; <10 μM] (306 mmol) was added in one portion (gas evolution) and the mixture was stirred in an open flask on ambient water bath overnight (16 hours). The next day, the precipitated solids were collected by filtration, washed with ethanol and dried by suction. The solid (containing a mix of the product, unreacted Zn metal and Zn salts) was transferred into a large beaker on a hotplate, suspended in boiling methanol (300 mL) and filtered. The extraction with boiling methanol was repeated twice more, to separate the unreacted Zn metal from the product. The combined methanolic filtrates were evaporated to dryness. Separately, the acetic acid+LiBr-containing filtrates from the reaction mix were concentrated to a small volume on rotovap and the produced salt-rich residue was diluted with water 0.6 L and acidified with 6M HCl to about pH=1.5. This mixture was then combined with the evaporation residue obtained from the methanolic filtrates. The solids in the flask were re-suspended by a brief sonication (5 min) and the slurry was cooled down on ice bath, then placed into a freezer (−20° C.) for 4 hours. The precipitated product was collected by filtration, washed with ice-cold water, dried by suction and on highvac. Y=5.23 g (95%) of a light tan solid. 1H-NMR (d6-DMSO, 400 MHz): 12.58 (br s, 1H), 10.72 (s, 1H), 7.82 (dd, 8.3 Hz, 1.6 Hz, 1H), 7.75 (s, 1H), 6.88 (d, 8.3 Hz, 1H), 3.54 (s, 2H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bromine LiBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Methoxycarbonyl-2-oxindole (1 g) and 1 g of sodium hydroxide in 20 mL of methanol was refluxed for 3 hours. The reaction mixture was cooled and concentrated to dryness. The residue was dissolved in water and extracted twice with ethyl acetate. The aqueous layer was acidified with 6 N hydrochloric acid and the precipitated solid collected, washed with water, and dried to give 0.7 g (78%) of the title compound as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Mohammadnia, N Poormirzaei - Nanoscale Advances, 2021 - pubs.rsc.org
Pd supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles (Pd@CAI@cell@Fe3O4), a new magnetic nanocatalyst, was prepared and characterized using …
Number of citations: 9 pubs.rsc.org
F Mohammadnia - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
The study aimed to design a novel nanocatalyst, 1,3-Benzothiazole-2,5-diamine supported on nanocellulose (BTDA@CNC), which was characterized using various analytical …
Number of citations: 2 www.tandfonline.com
M Mohammadnia, H Aghdastinat… - Polycyclic Aromatic …, 2022 - Taylor & Francis
In this study, 2,7-Diaminophenazine supported on nanocellulose (DAP@CNC) was designed. The prepared nanocatalyst was characterized with various analytical techniques such as …
Number of citations: 2 www.tandfonline.com
M Negui, Z Zhang, C Foucher, E Guénin, A Richel… - Processes, 2022 - mdpi.com
… A nanomagnetic catalyst has been prepared by chelating palladium(II) ions onto a 5-carboxyoxindole functionalized cellulose already supporting Fe 3 O 4 NPs. Such green composite …
Number of citations: 9 www.mdpi.com

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